molecular formula C18H21NO2 B268423 N-(3-sec-butoxyphenyl)-2-phenylacetamide

N-(3-sec-butoxyphenyl)-2-phenylacetamide

Cat. No.: B268423
M. Wt: 283.4 g/mol
InChI Key: JXCMBKSIQQIGJH-UHFFFAOYSA-N
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Description

N-(3-sec-butoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a sec-butoxy group (-O-sec-butyl) attached to the phenyl ring at the 3-position. The sec-butoxy group is an electron-donating substituent via resonance, which may influence reactivity, solubility, and biological activity. This compound likely shares synthetic routes with other N-substituted 2-phenylacetamides, such as alkylation under phase-transfer catalysis (PTC) conditions .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-butan-2-yloxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-3-14(2)21-17-11-7-10-16(13-17)19-18(20)12-15-8-5-4-6-9-15/h4-11,13-14H,3,12H2,1-2H3,(H,19,20)

InChI Key

JXCMBKSIQQIGJH-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Nitrophenyl)-2-phenylacetamide
  • Substituent : Nitro group (4-position).
  • Electronic Effect : Strong electron-withdrawing.
  • Reactivity : Exhibits higher reactivity in benzylation reactions compared to N-phenyl-2-phenylacetamide due to enhanced electrophilicity at the nitrogen atom. The nitro group stabilizes the transition state, favoring N-alkylation over O-alkylation .
N-(4-Methylphenyl)-2-phenylacetamide
  • Substituent : Methyl group (4-position).
  • Electronic Effect : Electron-donating.
  • Reactivity : Lower reactivity compared to nitro-substituted analogs. Methyl groups reduce electrophilicity, leading to slower reaction rates under PTC conditions .
N-(3-sec-butoxyphenyl)-2-phenylacetamide
  • Substituent : sec-Butoxy group (3-position).
  • Electronic Effect : Electron-donating via resonance.
  • Reactivity: Expected to exhibit moderate reactivity.
Table 1: Substituent Effects on Alkylation Reactivity
Compound Substituent (Position) Electronic Effect N-Alkylation Preference Key Reference
N-(4-Nitrophenyl)-2-phenylacetamide Nitro (4) Withdrawing High
N-Phenyl-2-phenylacetamide None Neutral Moderate
N-(4-Methylphenyl)-2-phenylacetamide Methyl (4) Donating Low
This compound sec-Butoxy (3) Donating Moderate (inferred)
Table 2: Bioactivity of Selected Analogs
Compound Substituent Bioactivity Reference
N-(3-Cyano-substituted phenylacetamide Cyano, trifluoromethyl Insecticidal (LC₅₀ = 14.67 mg·L⁻¹)
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Benzoyl, dimethoxy Antiproliferative
This compound sec-Butoxy Unknown (inferred lipophilicity)

Physical Properties and Solubility

  • Crystallinity : N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide forms stable crystals due to hydrogen bonding, a property likely shared with sec-butoxy analogs .

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